molecular formula C17H18Cl3N B3430069 Sertraline CAS No. 79617-95-1

Sertraline

Numéro de catalogue: B3430069
Numéro CAS: 79617-95-1
Poids moléculaire: 342.7 g/mol
Clé InChI: BLFQGGGGFNSJKA-XHXSRVRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Sertraline, commonly known as a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) . SERT is an integral membrane protein that mediates the reuptake of the neurotransmitter serotonin at presynaptic nerve terminals in the brain .

Mode of Action

This compound works by inhibiting the reuptake of serotonin into neurons, thus enhancing serotoninergic transmission . This inhibition increases the amount of serotonin available, improving the transmission of messages between neurons . It’s important to note that several weeks of therapy with this compound may be required before beneficial effects are noticed .

Biochemical Pathways

This compound undergoes extensive first-pass metabolism. The principal metabolic pathway for this compound is N-demethylation to form N-desmethylthis compound, which is much less potent in its pharmacological activity than this compound . In addition to N-demethylation, this compound metabolism involves N-hydroxylation, oxidative deamination, and finally, glucuronidation . The metabolism of this compound is mainly catalyzed by CYP3A4 and CYP2B6 , with some activity accounted for by CYP2C19 and CYP2D6 .

Pharmacokinetics

This compound is slowly absorbed following oral administration and undergoes extensive first-pass oxidation to form N-desmethylthis compound, a weakly active metabolite that accumulates to a greater concentration in plasma than the parent drug at steady state . The elimination half-life of this compound ranges from 22–36 hours, and once-daily administration is therapeutically effective . Steady-state plasma concentrations vary widely, up to 15-fold, in patients receiving usual antidepressant dosages between 50 and 150 mg/day .

Result of Action

This compound has been found to decrease cell viability, proliferation, migration, and invasion, induce apoptosis, and cause cell cycle arrest in different types of cancer cells . It also targets intracellular vesiculogenic membranes and inhibits serine/glycine synthesis enzymes .

Action Environment

Environmental factors can influence the action of this compound. For instance, photodegradation, a process where drugs undergo degradation when exposed to light, can affect the environmental impact of this compound . Moreover, this compound can persist in surface water ecosystems for a significant period due to its resistant nature . This drug can pose a threat to the environment, wildlife, and even humans .

Analyse Biochimique

Biochemical Properties

Sertraline interacts with various enzymes, proteins, and other biomolecules in the body. It primarily functions by inhibiting the reuptake of serotonin, thereby increasing the levels of this neurotransmitter in the nervous system . The determination of this compound and its major metabolites provides useful information that may assist treatments, particularly during adverse reactions or lack of response to the applied therapy .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By increasing serotonin levels, it can affect various cellular processes, including mood regulation, sleep, and appetite .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the serotonin transporter, inhibiting the reuptake of serotonin. This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonergic neurotransmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While low to moderate doses can have therapeutic effects, high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 system into desmethylthis compound, which has a much longer half-life .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It is highly bound to plasma proteins, particularly albumin and α1-acid glycoprotein .

Subcellular Localization

This compound is primarily localized in the liver, where it is metabolized. It can also be found in various other tissues due to its distribution through the bloodstream .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sertraline involves several steps, starting from commercially available starting materials. One common synthetic route involves the reduction of a racemic tetralone precursor to yield a chiral alcohol, followed by oxidation to form an enantiopure ketone. This ketone is then subjected to reductive amination to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often employs biocatalysis due to its high selectivity and efficiency. Enzymes such as ketoreductases are used to achieve the desired stereochemistry, and the process is optimized for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Sertraline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, 2-azaadamantane-N-oxyl.

    Reduction: Ketoreductases, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major product of these reactions is this compound itself, along with its intermediates such as the chiral alcohol and enantiopure ketone .

Propriétés

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-XHXSRVRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79617-96-2 (Parent)
Record name Sertraline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1040243
Record name Sertraline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79559-97-0, 79617-89-3
Record name Sertraline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79559-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Sertraline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79617-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertraline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sertraline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sertraline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sertraline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERTRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sertraline
Reactant of Route 2
Reactant of Route 2
Sertraline
Reactant of Route 3
Sertraline
Reactant of Route 4
Reactant of Route 4
Sertraline
Reactant of Route 5
Sertraline
Reactant of Route 6
Sertraline
Customer
Q & A

A: Sertraline is classified as a selective serotonin reuptake inhibitor (SSRI) [1-16]. It primarily acts by inhibiting the serotonin transporter (SERT), a protein responsible for removing serotonin from the synapse, the space between nerve cells [, ]. This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission [1-3, 5, 16-20].

A: this compound has a molecular formula of C17H17Cl2N and a molecular weight of 306.23 g/mol [].

A: Yes, several studies utilize High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV spectrophotometry and electron-capture detection, for the quantification of this compound and its metabolites in biological samples [, , , ]. These techniques rely on specific spectroscopic properties of this compound for detection and analysis.

ANone: this compound is not known to exhibit catalytic properties. As a pharmaceutical compound, its primary function is to modulate biological processes rather than catalyze chemical reactions.

A: While the provided research doesn't delve into specific computational studies, it highlights the importance of pharmacogenetic factors, such as CYP2D6*2 and CYP2C19 polymorphisms, in influencing this compound clearance []. This suggests the potential for applying computational approaches, like QSAR modeling and molecular docking simulations, to further understand this compound's interactions with its targets and predict its metabolic fate.

A: Although the provided research doesn't explicitly discuss this compound analogues, it emphasizes the stereoselective nature of its biological activity. One study describes the separation of its four stereoisomers, (1S, 4S)-, (1R, 4R)-, (1S, 4R)-, and (1R, 4S)-isomers, highlighting the importance of the (1S, 4S) configuration for therapeutic efficacy []. This suggests that even minor changes in this compound's three-dimensional structure can significantly affect its binding affinity to SERT and, consequently, its potency and selectivity.

A: One study investigated a novel Self-Micro Emulsifying Drug Delivery System (SMEDDS) for this compound hydrochloride []. This formulation approach aims to enhance the solubility and bioavailability of the drug, potentially leading to improved therapeutic outcomes.

ANone: The research papers primarily focus on the scientific and clinical aspects of this compound. Information on specific SHE regulations, compliance, and risk minimization practices is not discussed.

A: this compound is known to be slowly absorbed following oral administration, reaching peak plasma concentrations between 6 and 8 hours []. It exhibits high plasma protein binding (up to 97%) and undergoes extensive first-pass metabolism, primarily through demethylation to its active metabolite, N-desmethylthis compound []. Both this compound and N-desmethylthis compound are further metabolized through hydroxylation and conjugation, with a terminal elimination half-life of approximately 26 hours [].

A: Yes, genetic polymorphisms in drug-metabolizing enzymes significantly influence this compound clearance. For example, individuals carrying the CYP2D6*2 polymorphism exhibit a 23.1% decrease in this compound clearance compared to those without this polymorphism []. Similarly, patients with intermediate or poor CYP2C19 metabolizer phenotypes show reduced this compound clearance, requiring dose adjustments to achieve therapeutic levels [].

A: N-desmethylthis compound possesses pharmacological activity comparable to this compound, contributing to the drug's prolonged therapeutic effect [, , ]. The formation of this active metabolite is influenced by genetic variations in metabolizing enzymes, leading to interindividual differences in this compound's pharmacokinetic and pharmacodynamic profile [, ].

A: The forced swim test, a widely used preclinical model for assessing antidepressant activity, is frequently employed to evaluate this compound's effects on behavioral despair in rodents []. Studies have consistently shown that this compound significantly reduces immobility time in this test, indicating its potential to alleviate depressive symptoms [, ].

A: Numerous randomized controlled trials have demonstrated this compound's efficacy in treating major depressive disorder in various patient populations, including adults [, , , , , , ] and the elderly [, ]. These trials have shown that this compound effectively reduces depressive symptoms, as measured by validated scales like the Hamilton Depression Rating Scale (HAMD) and Clinical Global Impression (CGI) scales [, , , , , , , ].

A: While the provided research doesn't extensively cover resistance mechanisms, it highlights that a significant portion of patients with major depressive disorder do not achieve adequate response to SSRI monotherapy, including this compound [, , , , ]. Factors contributing to treatment resistance in depression are complex and multifaceted, potentially involving genetic variability in drug targets, altered neurotransmitter systems, and individual differences in disease pathophysiology [, , , , ].

ANone: The provided research primarily focuses on the therapeutic benefits and mechanisms of this compound. Detailed information regarding its toxicology, adverse effects, and safety profile, including potential long-term effects, is not discussed in these studies.

ANone: The research papers primarily focus on the pharmacological and clinical aspects of this compound. Specific details regarding these aspects are limited or not addressed within the provided research context.

A: The introduction of this compound and other SSRIs marked a significant milestone in the treatment of depression and other psychiatric disorders [1-3, 5, 8, 14, 16-20]. These drugs offered improved tolerability and a more favorable side effect profile compared to previous generations of antidepressants, such as tricyclic antidepressants and monoamine oxidase inhibitors [, , , ]. Research on this compound has also highlighted the importance of personalized medicine, as genetic variations in drug-metabolizing enzymes influence its pharmacokinetic profile, emphasizing the need for individualized treatment approaches to optimize efficacy and minimize adverse effects [].

A: The study of this compound exemplifies the collaborative nature of modern pharmaceutical research, involving expertise from pharmacology, medicinal chemistry, clinical medicine, neuroscience, and genetics [1-20]. For instance, understanding this compound's mechanism of action requires insights from pharmacology and neuroscience, while optimizing its formulation and delivery relies on collaborations between pharmaceutical scientists and medicinal chemists [, , , ]. Additionally, investigating the influence of genetic factors on this compound's pharmacokinetics and efficacy necessitates collaboration between geneticists and clinicians [, ]. These cross-disciplinary efforts are crucial for advancing our understanding of this compound's therapeutic potential and developing novel treatment strategies for depression and other mental health conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.